Alw-II-41-27
Alw-II-41-27
ALW-II-41-27 is a multi-kinase inhibitor that inhibits EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in tyrosine kinase-transformed Ba/F3 cells (EC50s = <500 nM). ALW-II-41-27 also inhibits DDR2 and Src (IC50s = 51 and 14 nM, respectively) as well as wild-type and mutant RET kinases (IC50s = 24.7, 94.2, and 15.8 nM for wild-type, RETV804L, and RETV804M, respectively). It reduces growth of NCI-H2286 and HCC-366 cancer cells (GI50s = 0.51 and 0.65 μM, respectively) and RAT1 cells transformed by RETC634R or RETM918T (IC50s = 44 and 56 nM, respectively). ALW-II-41-27 also inhibits growth of MDA-MB-231 breast cancer cells in a concentration-dependent manner and inhibits tumor growth in vivo in a mouse patient-derived xenograft (PDX) model of EphA2-overexpressing triple-negative breast cancer (TNBC).
ALW-II-41-27 is a Eph receptor tyrosine kinase inhibitor. pharmacologic inhibition of EPHA2 by the small-molecule inhibitor ALW-II-41-27 decreased both survival and proliferation of erlotinib-resistant tumor cells and inhibited tumor growth in vivo. ALW-II-41-27 was also effective in decreasing viability of cells with acquired resistance to the third-generation EGFR TKI AZD9291. Collectively, these data define a role for EPHA2 in the maintenance of cell survival of TKI-resistant, EGFR-mutant lung cancer and indicate that EPHA2 may serve as a useful therapeutic target in TKI-resistant tumors.
ALW-II-41-27 is a Eph receptor tyrosine kinase inhibitor. pharmacologic inhibition of EPHA2 by the small-molecule inhibitor ALW-II-41-27 decreased both survival and proliferation of erlotinib-resistant tumor cells and inhibited tumor growth in vivo. ALW-II-41-27 was also effective in decreasing viability of cells with acquired resistance to the third-generation EGFR TKI AZD9291. Collectively, these data define a role for EPHA2 in the maintenance of cell survival of TKI-resistant, EGFR-mutant lung cancer and indicate that EPHA2 may serve as a useful therapeutic target in TKI-resistant tumors.
Brand Name:
Vulcanchem
CAS No.:
1186206-79-0
VCID:
VC0518225
InChI:
InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42)
SMILES:
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F
Molecular Formula:
C32H32F3N5O2S
Molecular Weight:
607.7 g/mol
Alw-II-41-27
CAS No.: 1186206-79-0
Cat. No.: VC0518225
Molecular Formula: C32H32F3N5O2S
Molecular Weight: 607.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ALW-II-41-27 is a multi-kinase inhibitor that inhibits EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in tyrosine kinase-transformed Ba/F3 cells (EC50s = <500 nM). ALW-II-41-27 also inhibits DDR2 and Src (IC50s = 51 and 14 nM, respectively) as well as wild-type and mutant RET kinases (IC50s = 24.7, 94.2, and 15.8 nM for wild-type, RETV804L, and RETV804M, respectively). It reduces growth of NCI-H2286 and HCC-366 cancer cells (GI50s = 0.51 and 0.65 μM, respectively) and RAT1 cells transformed by RETC634R or RETM918T (IC50s = 44 and 56 nM, respectively). ALW-II-41-27 also inhibits growth of MDA-MB-231 breast cancer cells in a concentration-dependent manner and inhibits tumor growth in vivo in a mouse patient-derived xenograft (PDX) model of EphA2-overexpressing triple-negative breast cancer (TNBC). ALW-II-41-27 is a Eph receptor tyrosine kinase inhibitor. pharmacologic inhibition of EPHA2 by the small-molecule inhibitor ALW-II-41-27 decreased both survival and proliferation of erlotinib-resistant tumor cells and inhibited tumor growth in vivo. ALW-II-41-27 was also effective in decreasing viability of cells with acquired resistance to the third-generation EGFR TKI AZD9291. Collectively, these data define a role for EPHA2 in the maintenance of cell survival of TKI-resistant, EGFR-mutant lung cancer and indicate that EPHA2 may serve as a useful therapeutic target in TKI-resistant tumors. |
|---|---|
| CAS No. | 1186206-79-0 |
| Molecular Formula | C32H32F3N5O2S |
| Molecular Weight | 607.7 g/mol |
| IUPAC Name | N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42) |
| Standard InChI Key | HYWXBDQAYLPMIX-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F |
| Canonical SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F |
| Appearance | Solid powder |
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